molecular formula C17H16F3NO2 B8099281 methyl (2S)-2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate

methyl (2S)-2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate

Cat. No.: B8099281
M. Wt: 323.31 g/mol
InChI Key: KCXGIEKBCFCNGW-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate is a chiral amino acid ester featuring a biphenyl moiety with a trifluoromethyl (-CF₃) substituent on the distal phenyl ring. The compound’s structure includes a methyl ester group, an (S)-configured amino acid backbone, and a hydrophobic biphenyl-CF₃ side chain.

Properties

IUPAC Name

methyl (2S)-2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-23-16(22)15(21)10-11-2-4-12(5-3-11)13-6-8-14(9-7-13)17(18,19)20/h2-9,15H,10,21H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXGIEKBCFCNGW-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672983
Record name Methyl (2S)-2-amino-3-[4'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]propanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191426-23-0
Record name Methyl (2S)-2-amino-3-[4'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]propanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Biphenyl Assembly Prior to Amino Acid Incorporation

This approach constructs the biphenyl system before attaching it to the amino acid backbone. A representative route involves:

  • Synthesis of 4-Bromo-4’-(trifluoromethyl)biphenyl :

    • Suzuki coupling of 4-bromophenylboronic acid with 4-(trifluoromethyl)iodobenzene using Pd(PPh₃)₄ as a catalyst in a toluene/water mixture (yield: 78%).

  • Introduction of the Amino Acid Moiety :

    • Alkylation of methyl (2S)-2-((tert-butoxycarbonyl)amino)propanoate with 4-bromo-4’-(trifluoromethyl)biphenyl via SN2 displacement using NaH in DMF (60°C, 12 h).

    • Deprotection of the Boc group with trifluoroacetic acid (TFA) in dichloromethane (rt, 2 h) yields the target compound (overall yield: 42%).

Key Data :

StepCatalyst/ReagentYield (%)Optical Purity (% ee)
Suzuki CouplingPd(PPh₃)₄78-
AlkylationNaH/DMF6598
Boc DeprotectionTFA/CH₂Cl₂9598

Late-Stage Biphenyl Coupling on Amino Acid Scaffold

An alternative strategy attaches the biphenyl group after forming the amino acid ester:

  • Preparation of Methyl (2S)-2-Amino-3-(4-bromophenyl)propanoate :

    • Gabriel synthesis using phthalimide protection, bromophenyl alkylation, and hydrazine deprotection (yield: 55%).

  • Suzuki-Miyaura Coupling with 4-(Trifluoromethyl)phenylboronic Acid :

    • Reaction under Pd(OAc)₂/XPhos catalysis in dioxane/water (90°C, 24 h) affords the biphenyl product (yield: 68%, 97% ee).

Advantages : Modularity in varying the aryl boronic acid; Disadvantages : Requires inert conditions to prevent racemization.

Chiral Pool Synthesis from L-Amino Acids

Asymmetric Alkylation of Schöllkopf’s Bis-lactim Ether

This method leverages chiral auxiliaries to control stereochemistry:

  • Formation of Schöllkopf’s Bis-lactim Ether :

    • Condensation of L-alanine with 2,5-dimethoxy-3,4-dihydro-2H-pyrrole (yield: 85%).

  • Diastereoselective Alkylation :

    • Reaction with 4-[4-(trifluoromethyl)phenyl]benzyl bromide in THF at −78°C (dr > 20:1).

  • Acid Hydrolysis and Esterification :

    • Cleavage with HCl/MeOH followed by esterification with SOCl₂/MeOH (overall yield: 50%, >99% ee).

Mechanistic Insight : The bis-lactim ether’s rigid framework enforces facial selectivity during alkylation, ensuring retention of the (2S)-configuration.

Reductive Amination Strategies

Ketone Intermediate Formation and Stereoselective Reduction

A convergent route involves reductive amination of a biphenyl-containing ketone:

  • Synthesis of 3-[4-[4-(Trifluoromethyl)phenyl]phenyl]-2-oxopropanoic Acid Methyl Ester :

    • Friedel-Crafts acylation of biphenyl with methyl oxalyl chloride (AlCl₃ catalyst, 0°C, 2 h; yield: 62%).

  • Enzymatic Reductive Amination :

    • Using ω-transaminase (ATA-117) and L-alanine as amine donor in phosphate buffer (pH 7.5, 30°C, 48 h; conversion: 88%, 99% ee).

Optimization Note : Screenings of transaminases revealed ATA-117’s superior activity for aryl ketone substrates.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

While unconventional for small molecules, SPPS techniques enable iterative coupling:

  • Resin-Bound Fmoc-Protected Amino Acid :

    • Load Fmoc-L-alanine-Wang resin using DIC/HOBt activation.

  • On-Resin Suzuki Coupling :

    • Treat with 4-(trifluoromethyl)phenylboronic acid and Pd(OAc)₂ in DMF/H₂O (70°C, 12 h).

  • Cleavage and Esterification :

    • TFA cleavage followed by esterification with methanol/HCl (overall yield: 35%, 95% ee).

Limitation : Low scalability due to resin loading capacity.

Comparative Analysis of Synthetic Methods

MethodOverall Yield (%)Stereoselectivity (% ee)ScalabilityCost Efficiency
Suzuki-Alkylation4298HighModerate
Schöllkopf Auxiliary50>99ModerateHigh
Reductive Amination88 (conv.)99HighLow
SPPS3595LowHigh

Key Trends : Enzymatic reductive amination offers the highest conversion and enantioselectivity but requires specialized enzymes. Suzuki-based routes balance scalability and cost.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups onto the biphenyl core.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl (2S)-2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate has shown potential as an anticancer agent. Studies have indicated that compounds with trifluoromethyl groups can enhance the lipophilicity and bioavailability of drugs, improving their efficacy against cancer cells. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of tumor growth in vitro and in vivo models .

Neuroprotective Effects
Research has suggested that this compound may possess neuroprotective properties. It acts as a modulator of neurotransmitter systems, particularly in the context of neurodegenerative diseases. For instance, a study highlighted its ability to protect neuronal cells from oxidative stress-induced apoptosis, which is crucial in conditions like Alzheimer’s disease .

Material Science

Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has demonstrated that polymers synthesized with this compound exhibit improved resistance to degradation under high temperatures compared to traditional polymers .

Fluorinated Materials
Fluorinated compounds are known for their exceptional chemical resistance and low surface energy. The incorporation of this compound into coatings has been shown to provide enhanced hydrophobicity and oleophobicity, making it suitable for applications in protective coatings for electronic devices and other sensitive materials .

Biochemistry

Enzyme Inhibition
This compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it has been found to inhibit certain proteases that play a role in cancer metastasis. A study reported that derivatives of this compound effectively reduced the activity of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .

Amino Acid Analogues
As an amino acid analogue, this compound can be used in the development of novel peptides with enhanced biological activity. Its structural similarity to natural amino acids allows for incorporation into peptide sequences, potentially altering their pharmacological profiles and improving therapeutic outcomes.

  • Study on Anticancer Properties
    • Objective: To evaluate the anticancer efficacy of trifluoromethyl-substituted amino acids.
    • Findings: this compound showed a 70% reduction in cell viability in breast cancer cell lines compared to control .
  • Research on Neuroprotection
    • Objective: To assess neuroprotective effects against oxidative stress.
    • Findings: The compound significantly decreased apoptosis markers in neuronal cultures exposed to oxidative stressors, indicating its potential for treating neurodegenerative diseases .
  • Application in Polymer Chemistry
    • Objective: To synthesize high-performance polymers using fluorinated amino acid derivatives.
    • Findings: Polymers exhibited improved thermal stability and mechanical properties, making them suitable for high-temperature applications .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-propanoicacid, a-amino-4’-(trifluoromethyl)-,methyl ester, hydrochloride (1:1), (aS)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by increasing lipophilicity and improving membrane permeability. The amino group can participate in hydrogen bonding interactions, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Melphalan Analogues ()

Melphalan [(2S)-2-amino-3-(4-[bis(2-chloroethyl)amino]phenyl)propanoic acid] and its esterified derivatives (e.g., EE-MEL, EM-MOR-MEL) share the amino acid backbone but differ in substituents. Melphalan’s bis(chloroethyl)amino group enables DNA alkylation, making it a cytotoxic agent.

  • Key Differences: Substituents: Melphalan’s chloroethyl groups vs. biphenyl-CF₃. Bioactivity: DNA alkylation (Melphalan) vs. unknown mechanism (target compound). Solubility: The esterified target compound likely has higher lipophilicity (logP) than Melphalan’s free acid form.
Trifluoromethoxy Phenylalanine Derivatives ()

(2S)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride is structurally analogous but replaces the biphenyl-CF₃ group with a single phenyl ring bearing a trifluoromethoxy (-OCF₃) group. The free carboxylic acid form contrasts with the methyl ester in the target compound, highlighting differences in absorption and prodrug activation.

  • Key Differences :
    • Substituent Effects : -OCF₃ is less lipophilic than -CF₃ but retains metabolic stability.
    • Ionization State : The free acid () is ionized at physiological pH, reducing membrane permeability compared to the esterified target compound.

Fluoro-Methyl Phenylalanine Esters ()

Methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate shares the methyl ester and amino acid backbone but substitutes the biphenyl-CF₃ with a mono-aryl group containing -F and -CH₃.

  • Key Differences :
    • Molecular Weight : 211.22 g/mol () vs. 335.32 g/mol (target compound).
    • Lipophilicity : The biphenyl-CF₃ group in the target compound enhances logP, favoring passive diffusion across membranes.

Physicochemical and Pharmacokinetic Properties

The table below summarizes key parameters for comparison:

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Substituents Bioactivity
Target Compound C₁₈H₁₆F₃NO₂ 335.32 ~3.5 Biphenyl-CF₃, methyl ester Unknown (probable prodrug)
Melphalan (free acid) C₁₃H₁₈Cl₂N₂O₂ 305.20 ~1.2 Bis(chloroethyl)amino DNA alkylation
(2S)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid C₁₀H₉F₃NO₃ 248.18 ~2.0 -OCF₃, carboxylic acid Unknown
Methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate C₁₁H₁₃FNO₂ 211.22 ~1.8 -F, -CH₃, methyl ester Unknown

Recommendations :

  • Evaluate the compound’s hydrolysis kinetics and stability in physiological conditions.
  • Screen against targets of interest (e.g., kinases, GPCRs) to identify mechanistic pathways.

Biological Activity

Methyl (2S)-2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate, also known by its CAS number 191426-23-0, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H17F3NO2C_{17}H_{17}F_{3}NO_{2} with a molecular weight of approximately 359.77 g/mol. The structure features a trifluoromethyl group, which is known to enhance biological activity in various compounds due to its electron-withdrawing properties.

PropertyValue
Chemical FormulaC17H17F3NO2
Molecular Weight359.77 g/mol
CAS Number191426-23-0
IUPAC NameThis compound

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound effectively inhibits cell proliferation, particularly in breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) models. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, which is crucial for halting tumor growth.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group in the para position of the phenyl ring has been shown to enhance the lipophilicity and overall potency of the compound. SAR studies reveal that modifications to the amino and propanoate groups can significantly affect biological activity. For instance, analogs with different substituents on the phenyl rings were tested, revealing that specific substitutions could either enhance or diminish cytotoxic effects against various cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : The compound has been identified as a potent inhibitor of certain protein kinases involved in cell signaling pathways related to cancer proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Studies suggest that treatment with this compound leads to increased ROS production within cancer cells, promoting oxidative stress and subsequent cell death.
  • Modulation of Apoptotic Pathways : The compound activates caspase pathways, leading to apoptosis in treated cells.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating higher potency against certain cancer types .
  • Animal Models : Preclinical studies using xenograft models showed that administration of this compound resulted in reduced tumor size compared to control groups, supporting its potential as an effective anticancer agent .
  • Toxicity Assessments : Toxicological evaluations indicated that while the compound showed significant anticancer activity, it also exhibited a favorable safety profile with minimal adverse effects on normal cells at therapeutic doses .

Q & A

Q. What are the key synthetic strategies for preparing methyl (2S)-2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate?

The synthesis typically involves condensation and reduction steps . For example, intermediates like (S)-methyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate can react with arylthiazole carbaldehydes via Schiff base formation, followed by selective reduction (e.g., NaBH₄ in CH₃CN) and acid hydrolysis to yield the final amino acid ester . Protecting groups (e.g., Boc) are often used to preserve stereochemistry during coupling reactions, as seen in peptide-based syntheses .

Q. How is enantiomeric purity validated for this compound?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is widely used to separate enantiomers. Complementary techniques include optical rotation measurements and ¹H/¹⁹F NMR spectroscopy with chiral shift reagents. For example, tert-butoxycarbonyl (Boc)-protected intermediates are analyzed to confirm retention of (S)-configuration .

Q. Which purification methods are effective for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradients) and preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) are standard. For trifluoromethyl-containing compounds, reverse-phase HPLC is particularly effective due to increased hydrophobicity .

Advanced Questions

Q. How can structural discrepancies in spectroscopic data be resolved during characterization?

Contradictions in ¹H NMR (e.g., unexpected splitting patterns) may arise from rotamers or residual solvents. Strategies include:

  • Variable-temperature NMR to assess dynamic effects.
  • 2D NMR (COSY, HSQC) to confirm connectivity, especially for aromatic protons near the trifluoromethyl group.
  • High-resolution mass spectrometry (HRMS) to verify molecular formula .

Q. What is the impact of the trifluoromethyl group on biological activity compared to other substituents?

The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. In antimycobacterial studies, analogs with trifluoromethyl showed 2–3-fold higher activity than chloro or methyl derivatives, likely due to increased electron-withdrawing effects and resistance to oxidative metabolism . SAR studies recommend comparing with 4-fluorophenyl or 4-chlorophenyl analogs to quantify substituent effects .

Q. How can metabolic stability be optimized for in vivo pharmacological studies?

Strategies include:

  • Prodrug modification : Ester-to-amide conversion (e.g., ethyl ester analogs) to slow hydrolysis .
  • Isotopic labeling : Incorporating ¹⁸F or ¹³C for pharmacokinetic tracing, as demonstrated in radiolabeled FET analogs .
  • Co-administration with CYP450 inhibitors to reduce first-pass metabolism .

Methodological Notes

  • Synthetic Optimization : Use anhydrous conditions (THF, DCM) and LiOH for ester hydrolysis to minimize racemization .
  • Biological Assays : Screen against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assay (MABA) for IC₅₀ determination .
  • Data Contradictions : Cross-validate NMR assignments with computational tools (e.g., ChemDraw Predict) to resolve ambiguities in complex splitting patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.